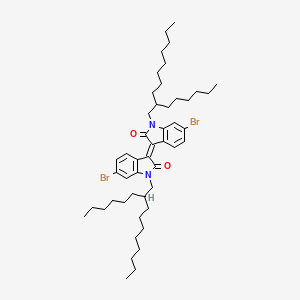

6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo

描述

属性

IUPAC Name |

(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72Br2N2O2/c1-5-9-13-17-19-23-27-37(25-21-15-11-7-3)35-51-43-33-39(49)29-31-41(43)45(47(51)53)46-42-32-30-40(50)34-44(42)52(48(46)54)36-38(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-34,37-38H,5-28,35-36H2,1-4H3/b46-45+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEPOMMRUTXNGO-XVIFHXHVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(CCCCCC)CN1C2=C(C=CC(=C2)Br)/C(=C\3/C4=C(C=C(C=C4)Br)N(C3=O)CC(CCCCCC)CCCCCCCC)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

868.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo typically involves multi-step organic reactions. The starting materials are often commercially available indole derivatives. The synthetic route includes:

Bromination: Introduction of bromine atoms into the indole ring using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Alkylation: Attachment of hexyldecyl side chains through alkylation reactions using appropriate alkyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

Condensation: Formation of the indol-2-one structure through condensation reactions, often involving the use of acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

化学反应分析

Types of Reactions

6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of azido or thiol-substituted products.

科学研究应用

Materials Science and Electronics

6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo is primarily used in the synthesis of polymers for organic field effect transistors (OFETs). The compound's long aliphatic chains enhance solubility in organic solvents, making it suitable for creating materials with specific electronic properties.

Experimental Procedures:

- The compound is reacted with 2,5-bis(tributylstannyl)thiophene in a molar ratio of 0.8:0.2:1.0 to produce random conjugated polymers (RCPs).

- X-ray diffractometry (XRD) is utilized to investigate the formation of hydrogen bonding within these polymers.

Results:

- The resulting polymers exhibit significant red-shifted UV-vis absorption spectra, indicating their potential for optoelectronic applications.

Biological Applications

Research indicates that this compound possesses notable biological activities, particularly as an anti-cancer agent. Studies have demonstrated its effectiveness in inhibiting various cancer cell lines.

Mechanism of Action:

- The compound interacts with biological macromolecules, binding effectively to proteins involved in cell signaling pathways.

- This interaction influences cellular processes such as proliferation and apoptosis.

Case Study:

A study explored the compound's effects on specific cancer cell lines, revealing its potential to modulate key cellular pathways .

Synthesis and Modification

The synthesis of this compound often involves multi-step organic reactions including N-alkylation processes that enhance its solubility and functional properties.

N-Alkylation Pathways:

作用机制

The mechanism of action of 6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

相似化合物的比较

Substituent Effects on Solubility and Processability

The solubility and solution processability of isoindigo derivatives are heavily influenced by alkyl chain length and branching. Key examples include:

Analysis :

- The 2-hexyldecyl group (C6-C10) in the target compound likely enhances solubility compared to shorter 2-ethylhexyl (C2-C6) chains due to increased hydrophobicity and reduced crystallinity .

- Bulkier substituents like 2-octyldodecyl (C8-C12) may further improve solubility but could hinder charge transport due to excessive steric bulk .

Optoelectronic Properties

The electron-withdrawing isoindigo core paired with donor groups or alkyl chains modulates optical and electronic behavior:

Analysis :

- The absence of strong electron-donating groups in the target compound limits its ICT compared to S10 and S11, which exhibit reduced band gaps due to donor-acceptor interactions .

- S11’s higher hole mobility (7.8 × 10⁻³ cm²/Vs) vs. S10 (2.2 × 10⁻⁴ cm²/Vs) highlights carbazole’s superior charge transport properties over triphenylamine .

- Polymers incorporating bromo-isoindigo (e.g., PIIG-BT) achieve high electron mobility (0.22 cm²/Vs), emphasizing the core’s versatility in n-type materials .

Thermal and Chemical Stability

Thermogravimetric analysis (TGA) data for related compounds:

生物活性

6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo is a compound of significant interest in the fields of organic electronics and materials science due to its unique structural properties and potential applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

- Chemical Formula : C48H72Br2N2O2

- Molecular Weight : 868.92 g/mol

- CAS Number : 1147124-24-0

Synthesis

The synthesis of this compound typically involves several steps using various chemical reactions such as Stille and Suzuki polycondensation. The compound is characterized by its π-conjugated structure, which enhances its electronic properties, making it suitable for applications in organic photovoltaics and electronic devices .

Antimicrobial Properties

Research has indicated that isoindigo derivatives exhibit antimicrobial activity. A study demonstrated that compounds similar to this compound showed significant inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of isoindigo derivatives on cancer cell lines. The results indicated that this compound has selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results showed that this compound possesses significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

常见问题

Basic: What is the standard protocol for synthesizing 6,6'-Dibromo-1,1'-bis(2-hexyldecyl)isoindigo?

Answer:

The synthesis typically involves alkylation of the brominated isoindigo core under inert conditions. A modified procedure includes:

- Reacting (E)-6,6'-dibromo-[3,3'-biindolinylidene]-2,2'-dione with 2-hexyldecyl bromide in dimethylformamide (DMF) under argon.

- Using anhydrous potassium carbonate as a base at 110°C for 72 hours.

- Purification via silica gel column chromatography (hexane:dichloromethane = 3:2) followed by recrystallization from ethanol to yield a deep red solid (78% yield) .

- Key validation: ¹H/¹³C NMR confirms alkyl chain attachment and absence of unreacted precursors .

Basic: What characterization techniques are critical for verifying the structure and purity of this compound?

Answer:

- NMR spectroscopy: ¹H NMR (500 MHz, CDCl₃) shows peaks for aromatic protons (δ 9.03 ppm, doublet) and alkyl chain protons (δ 0.87–3.61 ppm). ¹³C NMR confirms carbonyl (δ 168.02 ppm) and aromatic carbons .

- Chromatography: Column chromatography removes unreacted alkyl halides, while recrystallization ensures high crystallinity.

- Elemental analysis: Validates C/H/N ratios, particularly for branched alkyl chains that complicate mass spectrometry .

Advanced: How do N-alkyl chain variations (e.g., 2-hexyldecyl vs. 2-ethylhexyl) impact material properties in optoelectronic devices?

Answer:

The 2-hexyldecyl chain enhances solubility in common organic solvents (e.g., chloroform) compared to shorter chains like 2-ethylhexyl, which may precipitate during device fabrication .

- Thermal stability: Thermogravimetric analysis (TGA) shows 2-hexyldecyl derivatives decompose above 300°C, critical for thermal processing in solar cells .

- Hole mobility: Longer alkyl chains reduce crystallinity but improve miscibility with acceptors like PC₆₁BM, enhancing charge transport in polymer solar cells (PSCs) .

Advanced: Why do PTI-1:PC₆₁BM blends exhibit higher PCEs than PTI-1:PC₇₁BM despite PC₇₁BM’s superior light absorption?

Answer:

Atomic force microscopy (AFM) reveals PTI-1:PC₆₁BM forms smoother, nanoscale phase-separated domains, while PTI-1:PC₇₁BM aggregates, creating charge traps.

- Miscibility-driven performance: PC₆₁BM’s smaller molecular size improves blending with the polymer, reducing recombination losses.

- Exciton dissociation efficiency: The lower driving force (<0.2 eV) in PTI-1:PC₆₁BM is offset by optimized interfacial contact, achieving photocurrents up to 9.1 mA/cm² .

Advanced: How can researchers resolve contradictions in reported PCE values for isoindigo-based polymers?

Methodological considerations:

- Alkyl chain uniformity: Batch-to-batch variations in alkylation (e.g., incomplete substitution) alter solubility and morphology .

- Processing solvents: Chlorobenzene vs. chloroform affects film topography. Spin-coating under nitrogen vs. ambient conditions can introduce oxygen-related traps.

- Device architecture: Variations in electrode materials (e.g., PEDOT:PSS vs. MoO₃) and annealing protocols (time/temperature) significantly impact PCE .

Advanced: What strategies optimize the synthesis of 6,6'-dibromo derivatives for asymmetric functionalization?

Answer:

- Protecting group chemistry: Use methoxymethoxy (MOM) groups to block specific bromine sites, enabling regioselective Suzuki couplings .

- Stepwise bromination: Controlled addition of N-bromosuccinimide (NBS) at low temperatures minimizes overbromination .

- Validation: MALDI-TOF mass spectrometry confirms mono- vs. di-brominated products, critical for constructing donor-acceptor copolymers .

Basic: What are the key challenges in scaling up synthesis for research-grade material?

Answer:

- Purification bottlenecks: Column chromatography becomes impractical for >10 g batches; switch to fractional crystallization or Soxhlet extraction .

- Alkyl halide availability: Sourcing high-purity 2-hexyldecyl bromide requires rigorous distillation to eliminate isomers that reduce reaction yields .

Advanced: How does the bromine position (6,6' vs. 3,3') influence reactivity in cross-coupling reactions?

Answer:

- Electronic effects: 6,6'-dibromo substitution deactivates the isoindigo core, slowing Stille couplings but improving stability in acidic conditions.

- Steric hindrance: 6,6'-bromines are less sterically hindered than 3,3'-substituted analogs, enabling efficient Pd-catalyzed arylations (e.g., with thiophene derivatives) .

Basic: What solvent systems are optimal for processing this compound in thin-film devices?

Answer:

- High-boiling solvents: Chlorobenzene (b.p. 131°C) enables slow drying, promoting ordered molecular packing.

- Additives: 1,8-Diiodooctane (3% v/v) reduces phase separation in PTI-1:PC₆₁BM blends, enhancing PCE from 3.0% to 4.2% .

Advanced: What spectroscopic methods best probe exciton dynamics in isoindigo-based films?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。